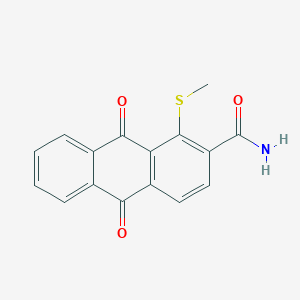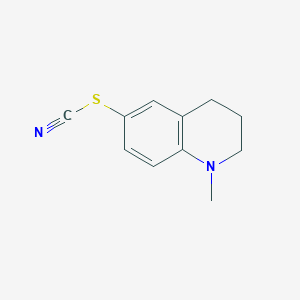
1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an organic compound that belongs to the anthracene family This compound is characterized by the presence of a methylsulfanyl group attached to the anthracene core, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Functionalization: The anthracene core is functionalized by introducing a methylsulfanyl group. This can be achieved through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Oxidation: The next step involves the oxidation of the anthracene core to introduce the dioxo groups at the 9 and 10 positions. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
1-(Methylsulfanyl)anthracene: Lacks the dioxo and carboxamide groups, making it less reactive.
9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide: Lacks the methylsulfanyl group, affecting its chemical properties.
1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene:
Uniqueness: 1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the combination of the methylsulfanyl, dioxo, and carboxamide groups
Properties
Molecular Formula |
C16H11NO3S |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C16H11NO3S/c1-21-15-11(16(17)20)7-6-10-12(15)14(19)9-5-3-2-4-8(9)13(10)18/h2-7H,1H3,(H2,17,20) |
InChI Key |
UGCSMPZZKDTCQN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![octahydro-2H-quinolizin-1-ylmethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11505990.png)
![3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11505996.png)
![Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B11506001.png)
![N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B11506005.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B11506006.png)
![3-[2-(3,4-Diethoxy-phenyl)-acetylamino]-benzofuran-2-carboxylic acid methyl ester](/img/structure/B11506012.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11506017.png)
![2,2'-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide)](/img/structure/B11506019.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11506037.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11506046.png)
![1-[8-(4-Chlorophenyl)-1-(3-methylphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B11506055.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11506060.png)
